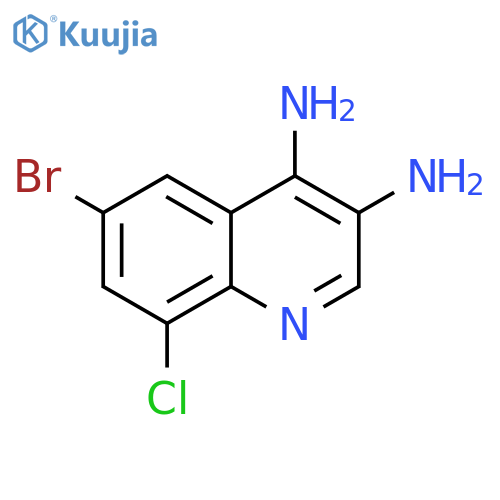

Cas no 2091252-02-5 (3,4-Quinolinediamine, 6-bromo-8-chloro-)

2091252-02-5 structure

商品名:3,4-Quinolinediamine, 6-bromo-8-chloro-

CAS番号:2091252-02-5

MF:C9H7BrClN3

メガワット:272.528979539871

CID:5266981

3,4-Quinolinediamine, 6-bromo-8-chloro- 化学的及び物理的性質

名前と識別子

-

- 3,4-Quinolinediamine, 6-bromo-8-chloro-

-

- インチ: 1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14)

- InChIKey: LDKSRRPJAJHYQP-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(Br)=CC=2Cl)C(N)=C(N)C=1

3,4-Quinolinediamine, 6-bromo-8-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362231-1.0g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 1.0g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-362231-10.0g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 10.0g |

$3191.0 | 2025-03-18 | |

| Enamine | EN300-362231-2.5g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 2.5g |

$1454.0 | 2025-03-18 | |

| Enamine | EN300-362231-0.5g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064932-1g |

6-Bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95% | 1g |

¥3717.0 | 2023-03-31 | |

| Enamine | EN300-362231-0.25g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 0.25g |

$683.0 | 2025-03-18 | |

| Enamine | EN300-362231-0.1g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 0.1g |

$653.0 | 2025-03-18 | |

| Enamine | EN300-362231-0.05g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 0.05g |

$624.0 | 2025-03-18 | |

| Enamine | EN300-362231-5.0g |

6-bromo-8-chloroquinoline-3,4-diamine |

2091252-02-5 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 |

3,4-Quinolinediamine, 6-bromo-8-chloro- 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2091252-02-5 (3,4-Quinolinediamine, 6-bromo-8-chloro-) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量